Tris(2,2,2-trichloroethyl) phosphate

Environmental Fate Hydrolytic Stability Material Degradation

Standard chloroalkyl phosphates like TCEP exhibit environmental persistence (hydrolysis half-life >2 years), creating regulatory and longevity risks. Tris(2,2,2-trichloroethyl) phosphate offers a distinct alternative with labile hydrolysis (t1/2 << 2 years at neutral pH). - **Composition:** ~65% chlorine content; efficient gas-phase flame quenching. - **Thermal Stability:** BP ~395°C (vs TCEP ~330°C), suitable for high-temp engineering plastics. - **Supply:** Available as analytical reference standard for GC-MS method development & additive-grade material.

Molecular Formula C6H6Cl9O4P
Molecular Weight 492.1 g/mol
CAS No. 20405-30-5
Cat. No. B12064200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,2-trichloroethyl) phosphate
CAS20405-30-5
Molecular FormulaC6H6Cl9O4P
Molecular Weight492.1 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl
InChIInChI=1S/C6H6Cl9O4P/c7-4(8,9)1-17-20(16,18-2-5(10,11)12)19-3-6(13,14)15/h1-3H2
InChIKeyODPLNIWRFSCKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2,2,2-trichloroethyl) Phosphate Overview


Tris(2,2,2-trichloroethyl) phosphate (CAS 20405-30-5) is a halogenated organophosphate triester with the molecular formula C₆H₆Cl₉O₄P and a molecular weight of approximately 492.1 g/mol [1]. It functions primarily as a flame retardant and plasticizer, known for its exceptionally high chlorine content (approx. 65%) which contributes to its unique performance profile in demanding polymer systems [2]. Its structural specificity, with nine chlorine atoms per molecule, imparts distinct physicochemical properties compared to other common organophosphate flame retardants (OPFRs) [1].

High chlorine loading supports flame retardant formulation
Reported rapid hydrolysis (class-level exception) enables environmental fate studies
Elevated boiling point supports high-temperature polymer processing

Tris(2,2,2-trichloroethyl) Phosphate Substitution Risks


In scientific and industrial applications, organophosphate flame retardants (OPFRs) cannot be freely interchanged. The assumption that all chloroalkyl phosphates perform identically is a critical procurement and formulation error. For instance, Tris(2,2,2-trichloroethyl) phosphate exhibits a fundamentally different degradation profile and hydrolytic stability compared to its widely used analog, Tris(2-chloroethyl) phosphate (TCEP). While TCEP (and most other OPFRs) are exceptionally resistant to hydrolysis in water (half-life > 2 years), Tris(2,2,2-trichloroethyl) phosphate is uniquely labile under the same conditions [1]. This stark contrast directly impacts material longevity, environmental persistence, and regulatory compliance in end-use applications. Ignoring these specific chemical distinctions can lead to product failure, unexpected environmental release of degradation products, and non-compliance with evolving substance restrictions [1].

Tris(2,2,2-trichloroethyl) phosphate
Tris(2-chloroethyl) phosphate (TCEP)
Rapid aqueous hydrolysis, not following class stability trend
Highly resistant to hydrolysis (t1/2 >2 yr); persistence profile may not transfer
~65% chlorine by mass; higher halogen loading per unit weight
~42% chlorine by mass; flame retardancy loading may require reformulation
Boiling point ~395°C; lower volatility at processing temperatures
Boiling point ~330°C; may volatilize under high-heat compounding

Tris(2,2,2-trichloroethyl) Phosphate: Key Differentiators


Rapid Aqueous Hydrolysis vs. OPFR Class

While hydrolysis of most organophosphate flame retardants (OPFRs) in homogeneous solution at circumneutral pH is exceedingly slow, with half-lives (t1/2) exceeding 2 years, Tris(2,2,2-trichloroethyl) phosphate is a definitive exception to this class-level rule. Its hydrolysis is markedly faster [1].

Hydrolysis Exception
Class-level inference
Rapid degradation; implied >730x faster than OPFR class baseline
Environmental persistence context may differ
Data to verify; quantitative t1/2 not reported
Environmental Fate Hydrolytic Stability Material Degradation

Higher Chlorine Content than TCEP

The flame retardant efficiency of halogenated compounds is directly related to their halogen content. Tris(2,2,2-trichloroethyl) phosphate possesses a substantially higher chlorine mass fraction than its close analog, Tris(2-chloroethyl) phosphate (TCEP) [1][2].

Chlorine Content
Cross-study comparable
~65% Cl by mass (+54% vs. TCEP)
Supports flame retardancy efficiency review
Calculated from molecular structure
Flame Retardant Efficiency Material Science Formulation

Higher Boiling Point vs. TCEP

The molecular structure of Tris(2,2,2-trichloroethyl) phosphate contributes to a significantly higher boiling point compared to its less-chlorinated analog, TCEP. This difference has practical implications for its behavior during high-temperature polymer processing [1].

Boiling Point
Cross-study comparable
~395°C (+65°C vs. TCEP)
Supports high-temperature processing review
Calculated value; may reduce additive loss
Thermal Stability Processability Volatile Organic Compounds (VOC)

Tris(2,2,2-trichloroethyl) Phosphate Applications


Flame Retardant in Rigid Polyurethane Foams

Tris(2,2,2-trichloroethyl) phosphate is a candidate for use as an additive flame retardant in rigid polyurethane (PU) foams. Its high chlorine content (approximately 65% by weight) makes it an efficient flame-quenching agent in the gas phase [1]. Furthermore, its unique and accelerated hydrolysis pathway compared to other OPFRs [2] may be a key differentiator in applications where reduced long-term environmental persistence is a design goal.

Flame-Retardant Plasticizer for PVC and Engineering Plastics

The compound's organophosphate structure confers both plasticizing and flame retardant properties. Its relatively high boiling point (approx. 395°C) is advantageous for compounding with engineering plastics processed at high temperatures, where lower-boiling flame retardants like TCEP (bp ~330°C) might volatilize. This makes it a suitable candidate for use in polyvinyl chloride (PVC), where it can contribute to flexibility while simultaneously improving fire resistance.

Hydrolytic Degradation Model Compound

In environmental chemistry and material science research, Tris(2,2,2-trichloroethyl) phosphate serves as a critical model compound. Its status as the only tested OPFR to exhibit rapid hydrolysis (t1/2 << 2 years) at circumneutral pH, in stark contrast to the 'exceedingly slow' hydrolysis of its analogs [2], makes it invaluable for studying structure-degradation relationships and designing next-generation flame retardants with programmed, non-persistent environmental fates.

Analytical Reference Standard for OPFRs

Due to its unique chemical signature, this compound is a valuable reference standard in analytical chemistry. It is used to develop and validate highly specific detection methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) [3], for the precise quantification of organophosphate triesters in complex matrices. This is essential for quality assurance, regulatory compliance testing, and environmental monitoring of flame retardant additives.

Application
Selection Property
Validation Focus
Rigid PU Foam Flame Retardant
High chlorine loading; reported rapid hydrolysis
Flame retardancy loading and persistence endpoints
Flame-Retardant Plasticizer for PVC/Plastics
High boiling point; plasticizing efficiency
Thermal stability and plasticization during extrusion
Hydrolytic Degradation Model Compound
Class-level hydrolysis exception vs. OPFRs
Degradation pathway and environmental fate models
Analytical Reference Standard for OPFRs
Chlorine-rich mass spectrum fingerprint
GC-MS method development and quantification

Technical Documentation Hub

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17 linked technical documents
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